N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Description
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H17Cl2NO4S and its molecular weight is 462.34. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism and Toxicology
A study focused on the comparative metabolism of chloroacetamide herbicides, which are chemically related to N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide, revealed their metabolic pathways in human and rat liver microsomes. This research provides insights into the potential toxicological effects of similar compounds, highlighting the importance of understanding their metabolic activation pathways to assess their safety and environmental impact (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Structural Analysis
Research on the synthesis, polarity, and structure of similar acetamide derivatives has provided valuable information on their conformations and reactivity. Such studies are crucial for designing new compounds with desired physical and chemical properties for various applications, including drug design and material science (Ishmaeva et al., 2015).
Antimicrobial Applications
Another study explored the synthesis of novel compounds bearing a sulfonamide moiety, aiming for antimicrobial use. This research underscores the potential of this compound and its derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Darwish et al., 2014).
Molecular Docking and Drug Design
Investigations into the electronic and biological interactions of structurally related compounds using the IEFPCM solvation model, Fukui function, and molecular docking analysis highlight the utility of these compounds in drug discovery. Such studies contribute to understanding the interactions between potential drug molecules and their target sites, facilitating the design of more effective therapeutic agents (Bharathy et al., 2021).
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO4S/c1-30(28,29)16-9-6-14(7-10-16)12-21(26)25-20-11-8-15(23)13-18(20)22(27)17-4-2-3-5-19(17)24/h2-11,13H,12H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHKEKDNGIEIEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.